2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide -

2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide

Catalog Number: EVT-4502141
CAS Number:
Molecular Formula: C18H29F3N4O
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sumatriptan

  • Relevance: While not structurally similar to 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, Sumatriptan is mentioned as a starting point in the development of selective serotonin 5-HT1F receptor agonists, leading to the discovery of compounds like the target compound. []

5-(4′-fluorobenzamido)-3-(N-methyl-piperidin-4-yl)-1H-indole

  • Compound Description: This compound (2), the first Selective Serotonin One F Receptor Agonist (SSOFRA), was found to be clinically useful in the treatment of migraine. It displayed high affinity and selectivity for the 5-HT1F receptor but also showed appreciable affinity for the 5-HT1A receptor. []
  • Relevance: This compound is structurally related to 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide through the shared N-methyl-piperidin-4-yl moiety. The development of this compound highlighted the need for improved selectivity over other 5-HT1 receptor subtypes, leading to the discovery of compounds like the target compound. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

  • Compound Description: This compound (3) is a SSOFRA with greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors, making it a more selective treatment for migraine compared to previous SSOFRAs. []
  • Relevance: This compound is structurally related to 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, sharing the 1-methyl-4-piperidinyl group and the propanamide chain. The discovery of this compound exemplifies the research progression towards developing highly selective SSOFRAs, a category to which the target compound potentially belongs. []

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

  • Compound Description: This compound exhibited the strongest inhibitory activity against the root growth of Pennisetum alopecuroides L., with an IC50 of 1.90 mg L-1. []
  • Relevance: This compound shares the 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl group with 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. This suggests that the shared pyrazole moiety may contribute to the herbicidal activity observed in both compounds. []

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

  • Compound Description: This compound demonstrated the highest inhibition of chlorophyll level in seedlings of Pennisetum alopecuroides L. (IC50 = 3.14 mg L-1). []
  • Relevance: This compound also shares the 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl group with 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. This shared structural feature, along with the similar pyrimidine core, suggests a potential relationship between their herbicidal activities. []

Acrizanib (LHA510)

  • Compound Description: Acrizanib (LHA510) is a small-molecule VEGFR-2 inhibitor developed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. It shows potency and efficacy in rodent models of choroidal neovascularization (CNV), limited systemic exposure after topical ocular administration, and acceptable ocular pharmacokinetic profile. []
  • Relevance: Acrizanib is mentioned in the context of developing drugs for topical ocular delivery and its ability to inhibit VEGFR-2. Although not directly structurally related to 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, it provides insight into potential therapeutic applications for similar small molecule inhibitors. []

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: This compound (5) is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. []
  • Relevance: TP0439150 is structurally distinct from 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, but both compounds highlight the use of substituted pyrazoles and piperidine moieties in drug design, suggesting a potential connection in their mechanism of action or target. []

1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: This compound (7n) is another potent and orally available GlyT1 inhibitor, developed as a structurally diverse backup compound for TP0439150. It shows favorable pharmacokinetics and increases the cerebrospinal fluid concentration of glycine in rats. []
  • Relevance: While not directly structurally related to 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, both compounds exemplify the exploration of diverse heterocyclic scaffolds, such as pyrazoles and imidazoles, in the development of GlyT1 inhibitors. []

Properties

Product Name

2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide

IUPAC Name

2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Molecular Formula

C18H29F3N4O

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C18H29F3N4O/c1-11(10-25-12(2)7-14(23-25)18(19,20)21)15(26)22-13-8-16(3,4)24-17(5,6)9-13/h7,11,13,24H,8-10H2,1-6H3,(H,22,26)

InChI Key

GXJRPDLTJCQCIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2CC(NC(C2)(C)C)(C)C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.